molecular formula C12H7ClN2 B598459 4-(6-Chloropyridin-2-yl)benzonitrile CAS No. 13382-57-5

4-(6-Chloropyridin-2-yl)benzonitrile

Cat. No.: B598459
CAS No.: 13382-57-5
M. Wt: 214.652
InChI Key: ANUHTNNEFBWJDW-UHFFFAOYSA-N
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Description

4-(6-Chloropyridin-2-yl)benzonitrile is an organic compound that belongs to the class of heterocyclic aromatic compounds. It consists of a benzonitrile moiety substituted with a 6-chloropyridin-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloropyridin-2-yl)benzonitrile typically involves the reaction of 6-chloro-2-pyridinecarboxaldehyde with benzonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloropyridin-2-yl)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .

Scientific Research Applications

4-(6-Chloropyridin-2-yl)benzonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Chloropyridin-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound can modulate biological pathways by binding to specific sites on target molecules, thereby influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Chloropyrimidin-2-yl)benzonitrile
  • 4-(6-Chloropyrazin-2-yl)benzonitrile
  • 4-(6-Chloropyridazin-2-yl)benzonitrile

Uniqueness

4-(6-Chloropyridin-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized compounds and materials .

Properties

IUPAC Name

4-(6-chloropyridin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2/c13-12-3-1-2-11(15-12)10-6-4-9(8-14)5-7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUHTNNEFBWJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744832
Record name 4-(6-Chloropyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13382-57-5
Record name 4-(6-Chloropyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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